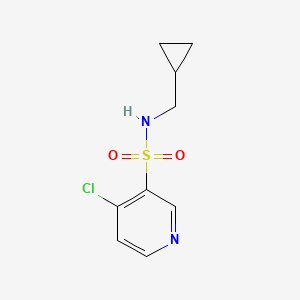

4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide

Description

4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides This compound is characterized by the presence of a chloro group at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring

Properties

Molecular Formula |

C9H11ClN2O2S |

|---|---|

Molecular Weight |

246.71 g/mol |

IUPAC Name |

4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide |

InChI |

InChI=1S/C9H11ClN2O2S/c10-8-3-4-11-6-9(8)15(13,14)12-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |

InChI Key |

GEQPCFMJBGMXND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNS(=O)(=O)C2=C(C=CN=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide typically involves the following steps:

Starting Material: The synthesis begins with 4-chloropyridine-3-sulfonamide.

Cyclopropylmethylation: The nitrogen atom of the sulfonamide group is alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that sulfonamide compounds, including 4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide, exhibit significant antimicrobial properties. These compounds are known to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. The structure of the sulfonamide moiety is crucial for its biological activity, and modifications can enhance its efficacy against various pathogens .

Anti-inflammatory Properties

Sulfonamides have also been investigated for their anti-inflammatory effects. Studies indicate that derivatives of pyridine sulfonamides can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The structure-activity relationship (SAR) analysis of these compounds suggests that specific substituents on the pyridine ring can enhance their inhibitory potency against COX-1 and COX-2 enzymes .

Pharmacological Applications

TRPM8 Antagonism

this compound has been identified as a potential antagonist of the TRPM8 ion channel, which is involved in thermosensation and nociception. This antagonistic activity could lead to applications in pain management and the treatment of conditions associated with chronic pain . The ability to modulate TRPM8 activity suggests that this compound may have therapeutic benefits in managing neuropathic pain.

NAPE-PLD Inhibition

Recent studies have highlighted the potential of pyridine derivatives as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Compounds similar to this compound have shown promise in modulating lipid signaling pathways, which could be beneficial in understanding metabolic disorders and neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from recent SAR studies:

These modifications indicate that careful structural optimization can lead to compounds with improved therapeutic profiles.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyclopropylmethyl group may enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

4-chloro-3-pyridinesulfonamide: Lacks the cyclopropylmethyl group, which may result in different biological activity and binding affinity.

N-(cyclopropylmethyl)pyridine-3-sulfonamide: Lacks the chloro group, which may affect its reactivity and chemical properties.

Uniqueness

4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is unique due to the presence of both the chloro and cyclopropylmethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Biological Activity

4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse research findings.

Chemical Structure

The compound features a pyridine ring substituted with a chloro group and a sulfonamide moiety, which are known to influence its biological properties. The cyclopropylmethyl group adds steric bulk, potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The following sections detail specific activities and findings related to this compound.

Anti-inflammatory Activity

Studies have shown that pyridine derivatives can inhibit inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide. For example, a related study reported the IC50 values for several pyridine derivatives against COX-1 and COX-2 enzymes, which are critical in inflammation pathways:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These results suggest that modifications in the structure of pyridine derivatives can lead to enhanced anti-inflammatory activity, indicating a potential therapeutic application for compounds like this compound .

Anticancer Properties

The compound's structural analogs have also been explored for their anticancer properties, particularly as inhibitors of specific kinases involved in cancer progression. For instance, the Polo-like kinase 1 (Plk1) has been identified as a target for anticancer therapy:

| Compound | Plk1 Inhibition Affinity (μM) |

|---|---|

| Compound A | 4.4 |

| Compound B | <2 |

These findings highlight the importance of the sulfonamide group in enhancing binding affinity to target proteins involved in cell cycle regulation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the potency of pyridine derivatives against various biological targets. The cyclopropylmethyl substituent appears to provide favorable sterics for binding without significantly hindering activity.

Key Findings from SAR Studies

- Chloro Substitution : Enhances lipophilicity and binding affinity.

- Cyclopropylmethyl Group : Contributes to favorable steric interactions.

- Sulfonamide Moiety : Provides hydrogen bonding capabilities essential for target recognition.

Case Studies

Several case studies have evaluated the pharmacological effects of compounds related to this compound:

- Study on Inflammation : A study demonstrated that a similar compound reduced paw edema in animal models, suggesting significant anti-inflammatory effects.

- Cancer Cell Line Testing : Another study reported that derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.